molecular formula C16H14BrNO3 B1532842 Methyl 4-((4-bromobenzyl)carbamoyl)benzoate CAS No. 2052958-39-9

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate

Cat. No. B1532842
CAS RN: 2052958-39-9
M. Wt: 348.19 g/mol
InChI Key: ALOOOVJYXPNXTF-UHFFFAOYSA-N
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Description

“Methyl 4-((4-bromobenzyl)carbamoyl)benzoate” is a laboratory chemical with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol. It is a para-substituted aryl bromide .


Synthesis Analysis

The synthesis of similar compounds involves a few steps, including alkylation, esterification, and another alkylation . For instance, the synthesis of methyl 4-bromobenzoate involves adding 4-bromobenzoic acid, methanol, and dichlorohydantoin into a flask, stirring and reacting at 60°C for 7 hours .


Molecular Structure Analysis

Molecules of this compound are almost planar . It is isostructural with methyl 4-iodobenzoate .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Intermediate Compounds : Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is an important intermediate in the total synthesis of bisbibenzyls, natural products with diverse biological activities. It is synthesized using methyl 4-bromobenzoate and iso-vanilline through condensation reactions (Lou Hong-xiang, 2012).
  • Application in Wittig Reaction : This compound plays a role in the Wittig reaction, a process used in the synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate. The reaction involves multiple stages, including bromination, esterification, condensation, and application of the Wittig reagent (Maw‐Ling Wang, Biing-Lang Liu, & Sha Lin, 2007).

Industrial and Material Science Applications

  • Liquid Crystals and Fluorescence Properties : Certain derivatives of Methyl 4-((4-bromobenzyl)carbamoyl)benzoate, like methyl 4-(4-alkoxystyryl)benzoates, have been studied for their liquid crystalline and fluorescence properties. These compounds exhibit thermal stability and distinctive textures, making them significant in materials science (Khushi Muhammad et al., 2016).

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future research could explore the potential applications of “Methyl 4-((4-bromobenzyl)carbamoyl)benzoate” in various fields. Given its structural similarity to local anesthetics, it could be investigated for potential medical applications . Additionally, further studies could explore its reactivity and potential uses in organic synthesis .

properties

IUPAC Name

methyl 4-[(4-bromophenyl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)13-6-4-12(5-7-13)15(19)18-10-11-2-8-14(17)9-3-11/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOOVJYXPNXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-bromobenzyl)carbamoyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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